molecular formula C10H17BF2O2 B6604517 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2307161-96-0

2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6604517
CAS RN: 2307161-96-0
M. Wt: 218.05 g/mol
InChI Key: ZCWNMYWWBJVHDE-UHFFFAOYSA-N
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Description

“(2,2-Difluorocyclobutyl)methanol” is a four-membered cyclic alcohol with two fluorine atoms attached to the cyclobutyl ring. It has a molecular weight of 122.11 g/mol .


Molecular Structure Analysis

The InChI code for “(2,2-Difluorocyclobutyl)methanol” is 1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 .


Physical And Chemical Properties Analysis

“(2,2-Difluorocyclobutyl)methanol” is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Novel Derivatives

    A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives have potential applications in the synthesis of conjugated polyene materials for LCD technology and are being explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

  • Electrochemical Properties

    The electrochemical properties of similar organoboron compounds have been studied, indicating lower oxidation potential compared to organoboranes. This research contributes to the development of new materials and compounds with unique electrochemical behaviors (Tanigawa et al., 2016).

  • Building Block for Silicon-Based Drugs

    A derivative of this compound has been used as a building block for the synthesis of biologically active silicon-based drugs, demonstrating its versatility in medicinal chemistry (Büttner et al., 2007).

Polymer Science and Organic Chemistry

  • Chain-Growth Polymerization

    The compound has been utilized in the chain-growth polymerization processes, contributing to the synthesis of polymers with narrow molecular weight distributions and specific end-group functionalities. This has implications for the precision synthesis of polymeric materials (Yokozawa et al., 2011).

  • Catalyzed Polymerization for Polyfluorenes

    It has played a role in palladium-catalyzed polycondensation processes, leading to the production of well-defined polyfluorenes. This research is significant for the development of high-performance electronic and photonic materials (Yokoyama et al., 2007).

Organic Synthesis

  • Synthesis of Organoboron Compounds

    The compound has been used in the synthesis of various organoboron compounds, aiding the development of novel synthetic methodologies in organic chemistry. This has implications for the creation of diverse organic molecules with potential applications in pharmaceuticals and materials science (Takagi & Yamakawa, 2013).

  • Continuous Flow Synthesis

    Its derivatives have been synthesized using continuous flow processes, indicating its role in improving the efficiency and scalability of chemical synthesis. This is particularly relevant for the large-scale production of key organic intermediates (Fandrick et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H226, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWNMYWWBJVHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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